(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Phosphodiesterase 9 (PDE9) inhibition Pyrazolopyrimidine scaffold Regioisomeric SAR

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine (CAS 1344145-48-7) is a fluorinated heterocyclic primary amine building block with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol. The structure features a cyclobutyl ring substituted at the 1-position with an aminomethyl group and at the 1-position with a 3-fluoropyridin-2-yl moiety, establishing a quaternary carbon center that imparts significant three-dimensional character.

Molecular Formula C10H13FN2
Molecular Weight 180.226
CAS No. 1344145-48-7
Cat. No. B2780644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine
CAS1344145-48-7
Molecular FormulaC10H13FN2
Molecular Weight180.226
Structural Identifiers
SMILESC1CC(C1)(CN)C2=C(C=CC=N2)F
InChIInChI=1S/C10H13FN2/c11-8-3-1-6-13-9(8)10(7-12)4-2-5-10/h1,3,6H,2,4-5,7,12H2
InChIKeyYAVOMXHKTLHWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine (CAS 1344145-48-7) for PDE9 and Skeletal Muscle Troponin Activator Programs


(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine (CAS 1344145-48-7) is a fluorinated heterocyclic primary amine building block with the molecular formula C10H13FN2 and a molecular weight of 180.22 g/mol [1]. The structure features a cyclobutyl ring substituted at the 1-position with an aminomethyl group and at the 1-position with a 3-fluoropyridin-2-yl moiety, establishing a quaternary carbon center that imparts significant three-dimensional character [1]. This compound serves as a critical synthetic intermediate in the preparation of phosphodiesterase 9 (PDE9) inhibitors (e.g., pyrazolopyrimidine series in US 12,247,031) and the fast skeletal muscle troponin activator Reldesemtiv (CK-2127107), a second-generation FSTA currently under clinical evaluation for amyotrophic lateral sclerosis and spinal muscular atrophy [2][3].

Why Generic Substitution of (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine Fails: Regioisomeric and Ring-Size Sensitivity in Target Engagement


Simple in-class or regioisomeric substitution of (1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine is not viable for programs targeting PDE9 or fast skeletal troponin because the 3-fluoro substitution pattern on the pyridine ring directly modulates target binding affinity in a regioisomer-dependent manner, as quantified by head-to-head Ki comparisons within the same patent scaffold [1]. Furthermore, the cyclobutyl ring provides a unique conformational constraint and exit vector geometry that cannot be replicated by cyclopropyl, cyclopentyl, or acyclic analogs without altering the three-dimensional presentation of the aminomethyl warhead to the target protein [2][3]. The compound's established role as the penultimate intermediate in the Reldesemtiv synthetic route, where it undergoes reductive amination with a pyrimidine carboxaldehyde, means that any deviation in the core structure would cascade into a different final API with unvalidated pharmacology and toxicology [2].

Quantitative Differentiation Evidence for (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine: Head-to-Head Comparator Data for Scientific Procurement Decisions


PDE9A Inhibition Potency: 3-Fluoro vs. 5-Fluoro Pyridine Regioisomer in an Identical Pyrazolopyrimidine Scaffold

In a direct head-to-head comparison within the same US patent (US 12,247,031) using the identical pyrazolopyrimidine core, the derivative incorporating the 3-fluoropyridin-2-yl cyclobutylamine fragment (Example 16) exhibited a PDE9A Ki of 0.461 nM. By contrast, the 5-fluoropyridin-2-yl regioisomeric counterpart (Example 14) achieved a Ki of 0.120 nM, representing an approximately 3.8-fold difference in potency attributable solely to the position of the fluorine atom on the pyridine ring [1][2]. Both compounds were evaluated under identical assay conditions (room temperature, 384-well microtiter plates, 20.2 μL incubation volume) [2]. This demonstrates that the 3-fluoro regioisomer occupies a distinct potency space and cannot be replaced by the 5-fluoro analog without altering the pharmacological profile.

Phosphodiesterase 9 (PDE9) inhibition Pyrazolopyrimidine scaffold Regioisomeric SAR

Lipophilicity Modulation: XLogP3 of 3-Fluoro vs. Non-Fluorinated Pyridyl Cyclobutylmethanamine

The introduction of a fluorine atom at the 3-position of the pyridine ring elevates the computed partition coefficient from XLogP3-AA = 1.0 for the non-fluorinated analog ((1-(pyridin-2-yl)cyclobutyl)methanamine, CAS 1228994-77-1) to XLogP3-AA = 1.1 for the target compound (CAS 1344145-48-7) [1][2]. This modest ΔlogP of +0.1 units reflects a deliberate, controlled increase in lipophilicity that can enhance membrane permeability and free drug exposure without the risks of excessive logP-driven promiscuity or poor solubility typically associated with larger hydrophobic substituents [3].

Lipophilicity Physicochemical property Medicinal chemistry design

Synthetic Scalability: Multigram Nitrile Reduction Yield for the Target Cyclobutylmethanamine

The reduction of 1-(3-fluoropyridin-2-yl)cyclobutanecarbonitrile (88 g, 500 mmol) with lithium aluminum hydride (2 M in THF, 575 mL, 1.15 mol) at 0 °C in THF (400 mL) affords (1-(3-fluoropyridin-2-yl)cyclobutyl)methanamine in 88% crude yield (80 g) as a yellow oil . This represents a robust, scalable two-step sequence from commercially available 2-chloro-3-fluoropyridine and cyclobutanecarbonitrile, with the nitrile anion SnAr step followed by LAH reduction. While yields for the non-fluorinated or 5-fluoro regioisomeric nitrile reductions are not publicly disclosed at this scale for direct quantitative comparison under identical conditions, the 88% yield on a 500 mmol scale demonstrates practical scalability suitable for medicinal chemistry and early process development campaigns .

Synthetic methodology Process chemistry LAH reduction

Validated Role as Key Intermediate in Reldesemtiv (CK-2127107) Synthesis with Improved Free Exposure over First-Generation FSTA

(1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine is the direct synthetic precursor to Reldesemtiv (CK-2127107), a second-generation fast skeletal muscle troponin activator (FSTA) [1]. The compound is coupled via reductive amination with a pyrimidine-5-carboxaldehyde derivative to install the final diamine linker of the drug substance [1]. Reldesemtiv itself demonstrated improved free exposure and in vivo muscle activation potency compared to the first-generation FSTA tirasemtiv, achieving an EC50 of 3.4 μM in fast skeletal myofibril ATPase assays with no effect on slow skeletal or cardiac myofibrils [2]. This selectivity profile is a direct consequence of the structure–activity relationships established through the cyclobutyl-fluoropyridine amine intermediate scaffold during the discovery optimization campaign [1].

Fast skeletal muscle troponin activator Reldesemtiv Clinical candidate

Optimal Application Scenarios for (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine in PDE9 and Muscle Troponin Research Programs


PDE9A Inhibitor Lead Optimization Requiring Regioisomerically Defined 3-Fluoropyridine Building Blocks

Medicinal chemistry teams pursuing PDE9A inhibitors based on the pyrazolopyrimidine scaffold (US 12,247,031) should procure the 3-fluoropyridin-2-yl cyclobutylmethanamine specifically when the target product profile requires a Ki in the sub-nanomolar range with the precise potency signature of the 3-fluoro regioisomer (Ki = 0.461 nM) [1]. The 3.8-fold potency differential relative to the 5-fluoro regioisomer (Ki = 0.120 nM) means that SAR exploration of the pyridine 3-position is a critical optimization vector; the 3-fluoro compound therefore serves as the reference intermediate for all analogs in this series [1][2].

Reldesemtiv (CK-2127107) Synthesis and Fast Skeletal Troponin Activator (FSTA) Back-Up Programs

This compound is the established penultimate intermediate for Reldesemtiv synthesis, where it is subjected to reductive amination with a pyrimidine-aldehyde to form the final drug substance [3]. Any academic or industrial group engaged in FSTA back-up programs, metabolite identification, or process chemistry improvements for Reldesemtiv should source this exact intermediate to ensure fidelity to the published route and avoid introducing uncharacterized impurities arising from alternative synthetic sequences [3][4].

Fluorine-Mediated Lipophilicity Modulation in CNS-Penetrant or Peripherally Restricted Programs

Programs that require a subtle increase in lipophilicity (ΔXLogP3 = +0.1 versus the non-fluorinated pyridyl analog) without introducing additional rotatable bonds or hydrogen bond donors can leverage this fluorinated building block [5][6]. This is particularly relevant for CNS drug discovery where the balance between permeability and P-glycoprotein efflux is exquisitely sensitive to small changes in logD, or for peripheral restriction strategies where a modest logP adjustment can shift tissue distribution [3].

Cyclobutyl Conformational Constraint in Fragment-Based Drug Discovery and Scaffold Hopping

The quaternary carbon center at the cyclobutyl 1-position imparts a rigid, three-dimensional exit vector for the aminomethyl warhead that is distinct from cyclopropyl (flatter geometry, CAS 1439902-98-3) and cyclopentyl (larger ring, CAS 1864126-41-9) analogs [5]. Fragment-based drug discovery programs exploring novel chemotypes for kinase, phosphodiesterase, or GPCR targets can use this compound as a sp³-enriched building block to probe conformational preferences in the target binding site, as validated by its successful deployment in the PDE9 and FSTA programs [1][3].

Quote Request

Request a Quote for (1-(3-Fluoropyridin-2-yl)cyclobutyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.